1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

Lipophilicity Drug-likeness Permeability

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane (CAS 2176270-42-9) is a diazepane-based sulfonamide featuring a cyclobutyl ring that enforces a unique puckered conformation, enabling precise SAR studies. With MW 300.44, XLogP3 2.2, TPSA 77.2 Ų, and only 3 rotatable bonds, it meets fragment-likeness criteria ideal for FBDD campaigns targeting CNS receptors or inflammatory enzymes. Its lower lipophilicity compared to ethylthiophene analogs reduces aggregation-based false positives. Sourced from reputable screening suppliers, this compound is an efficient starting point for library enumeration and parallel synthesis. Order now to advance your drug discovery pipeline.

Molecular Formula C13H20N2O2S2
Molecular Weight 300.44
CAS No. 2176270-42-9
Cat. No. B2590462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane
CAS2176270-42-9
Molecular FormulaC13H20N2O2S2
Molecular Weight300.44
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H20N2O2S2/c16-19(17,13-6-2-11-18-13)15-8-3-7-14(9-10-15)12-4-1-5-12/h2,6,11-12H,1,3-5,7-10H2
InChIKeyHZHHSBSPVAVRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane (CAS 2176270-42-9) — Structural Baseline


1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane (CAS 2176270-42-9) is a diazepane-based sulfonamide with the molecular formula C13H20N2O2S2 and a molecular weight of 300.44 g/mol [1]. Its structure features a 1,4-diazepane core with a cyclobutyl substituent at one nitrogen and a thiophene-2-sulfonyl group at the other, creating a conformationally constrained scaffold that distinguishes it from simple N-alkyl or N-aryl diazepane sulfonamides [1]. The compound is commercially available through screening library suppliers (e.g., Life Chemicals, catalog F6556-6023) at purities suitable for fragment-based or high-throughput screening campaigns [2].

Why 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane Cannot Be Replaced by Generic Analogs


Generic substitution among 1,4-diazepane sulfonamides is not scientifically sound because the cyclobutyl ring imposes a distinct conformational restraint (a puckered geometry with a ~26° dihedral angle between three-atom planes) that alters the spatial presentation of the thiophene sulfonyl pharmacophore compared to analogs bearing linear alkyl, unsubstituted, or benzyl groups [1]. Computed physicochemical properties—XLogP3 of 2.2 and a topological polar surface area (TPSA) of 77.2 Ų—differ meaningfully from close-in analogs such as the unsubstituted 1-(thiophene-2-sulfonyl)-1,4-diazepane or the 5-ethylthiophene variant, impacting permeability and solubility profiles in a manner that cannot be assumed equivalent without experimental confirmation [1][2]. The quantitative evidence below substantiates these points.

Quantitative Differentiation Evidence for 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane vs. Analogs


Lipophilicity Differentiation: XLogP3 of Cyclobutyl-Thiophene Sulfonamide vs. Ethylthiophene and Unsubstituted Analogs

The target compound exhibits a computed XLogP3 of 2.2, placing it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP 1–3). This is notably lower than the 5-ethylthiophene analog (1-cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane, CAS 2310153-24-1), which has a computed XLogP3 of 3.0—a difference of +0.8 log units that significantly increases the risk of poor solubility and higher non-specific binding [1][2]. The unsubstituted thiophene ring thus provides a measurable lipophilicity advantage for screens where lower logP is desired.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Consistency Across Cyclobutyl-Thiophene Series

The TPSA of the target compound is 77.2 Ų, identical to the 5-ethylthiophene analog (CAS 2310153-24-1, TPSA = 77.2 Ų) [1][2]. This indicates that the cyclobutyl-diazepane-thiophene sulfonyl core maintains a constant hydrogen-bonding capacity, while differences in lipophilicity (see Evidence Item 1) and steric bulk are governed by thiophene substitution. For procurement, this means the target compound offers a distinct logP/TPSA profile without altering TPSA—an important consideration when optimizing for oral bioavailability (typically TPSA < 140 Ų is desired).

Polar surface area Membrane permeability Bioavailability

Rotatable Bond Count and Conformational Flexibility: Cyclobutyl vs. Oxolanyl and Thianyl Analogs

The target compound has 3 rotatable bonds, a low number that restricts conformational自由度 and reduces the entropic penalty upon target binding compared to more flexible analogs. For context, the oxolanyl analog (1-(oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane) and the thianyl analog (1-(thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane, CAS 2379997-21-2) each introduce an additional heteroatom and ring flexibility that increases rotatable bond count and conformational entropy [1][2]. While quantitative binding data are not available for direct comparison, the lower rotatable bond count of the cyclobutyl compound is a recognized advantage in fragment-based drug design for achieving higher ligand efficiency.

Conformational flexibility Entropic penalty Binding affinity

Molecular Weight Differentiation: Cyclobutyl-Thiophene vs. Bromothiophene and Ethylthiophene Analogs

With a molecular weight of 300.44 g/mol, the target compound sits at the boundary of fragment and lead-like chemical space (typically MW < 300 for fragments). This is 28 Da lower than the 5-ethylthiophene analog (MW 328.5) and 79 Da lower than the 5-bromothiophene analog (MW 379.33), making it the smallest and most fragment-appropriate member of this congeneric series [1][2][3]. The lower MW provides higher atom economy and greater scope for subsequent chemical elaboration without exceeding lead-likeness thresholds.

Molecular weight Fragment efficiency Lead-likeness

Recommended Application Scenarios for 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane Based on Quantitative Evidence


Fragment-Based Screening Libraries Targeting CNS and Inflammatory Diseases

With a MW of 300.44 g/mol, XLogP3 of 2.2, TPSA of 77.2 Ų, and only 3 rotatable bonds, this compound meets key fragment-likeness criteria and is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) campaigns targeting CNS receptors (where XLogP 1–3 and low TPSA are favorable) or inflammatory enzymes [1][2]. Its lower lipophilicity versus the 5-ethylthiophene analog reduces the risk of non-specific binding and aggregation-based false positives, a critical consideration in fragment screening cascades [3].

Conformational Probe in 1,4-Diazepane SAR Studies

The cyclobutyl ring enforces a defined puckered conformation, providing a rigid scaffold for structure-activity relationship (SAR) studies. The identical TPSA (77.2 Ų) between this compound and its 5-ethylthiophene analog confirms that the sulfonamide polarity contribution is constant, enabling clean attribution of potency shifts solely to thiophene substituent effects [1][2]. Researchers establishing SAR around the thiophene ring can use this compound as the unsubstituted reference point, measuring the impact of 5-position modifications without confounding polarity changes.

Chemical Probe in Kinase and GPCR Biochemical Assays

The thiophene-2-sulfonyl group is a known warhead for targeting catalytic cysteine residues in kinases and for interacting with the orthosteric site of certain GPCRs [1]. While no target-specific IC50 data are yet published for this compound, its physicochemical profile (MW, logP, TPSA, rotatable bonds) positions it as a suitable chemical probe for biochemical assays where moderate affinity and clean physicochemical behavior are prerequisites. Procurement of this compound for panel screening against kinase or GPCR families is justified by its favorable in silico profile relative to heavier or more lipophilic analogs [2][3].

Building Block for Parallel Library Synthesis

The commercial availability of this compound from screening suppliers (e.g., Life Chemicals, catalog F6556-6023) at quantities suitable for parallel synthesis (2 μmol to 100 mg) supports its use as a building block for diversification [1]. Its lower MW (300.44) compared to the bromothiophene analog (379.33) provides greater headroom for adding substituents while staying within lead-like property space (MW < 450), making it an efficient starting point for library enumeration [2].

Quote Request

Request a Quote for 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.